molecular formula C11H13N3OS B2936300 1-Allyl-3-(4-carbamoylphenyl)thiourea CAS No. 437750-61-3

1-Allyl-3-(4-carbamoylphenyl)thiourea

Cat. No.: B2936300
CAS No.: 437750-61-3
M. Wt: 235.31
InChI Key: HXLVFTJMEHTVGH-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-carbamoylphenyl)thiourea is an organic compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol This compound is known for its unique structure, which includes an allyl group, a carbamoylphenyl group, and a thiourea moiety

Preparation Methods

The synthesis of 1-Allyl-3-(4-carbamoylphenyl)thiourea typically involves the reaction of allylamine with 4-isothiocyanatobenzamide under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness.

Chemical Reactions Analysis

1-Allyl-3-(4-carbamoylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted thiourea derivatives.

Common reagents and conditions used in these reactions include mild to moderate temperatures (0-100°C), solvents like ethanol, methanol, or dichloromethane, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-3-(4-carbamoylphenyl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4-carbamoylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function. The allyl and carbamoylphenyl groups contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.

Comparison with Similar Compounds

1-Allyl-3-(4-carbamoylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Allyl-3-(4-nitrophenyl)thiourea: Similar structure but with a nitro group instead of a carbamoyl group, leading to different reactivity and biological activity.

    1-Allyl-3-(4-methylphenyl)thiourea: Contains a methyl group, which affects its solubility and interaction with biological targets.

    1-Allyl-3-(4-chlorophenyl)thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(prop-2-enylcarbamothioylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-7-13-11(16)14-9-5-3-8(4-6-9)10(12)15/h2-6H,1,7H2,(H2,12,15)(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLVFTJMEHTVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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